Dimethyl 2-fluorobenzene-1,3-dioate
Overview
Description
Dimethyl 2-fluorobenzene-1,3-dioate is an organic compound with the molecular formula C₁₀H₉FO₄ It is a derivative of isophthalic acid, where two carboxylic acid groups are esterified with methanol, and one of the hydrogen atoms on the benzene ring is replaced by a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-fluorobenzene-1,3-dioate can be synthesized through several methods. One common approach involves the esterification of 2-fluoroisophthalic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the direct fluorination of dimethyl isophthalate using a fluorinating agent such as Selectfluor. This reaction is usually performed in an inert solvent like acetonitrile at room temperature.
Industrial Production Methods
In an industrial setting, the production of dimethyl 2-fluoroisophthalate may involve continuous flow processes to enhance efficiency and yield. The esterification process can be optimized by using high-purity reactants and catalysts, as well as precise control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-fluorobenzene-1,3-dioate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to yield 2-fluoroisophthalic acid and methanol.
Reduction: The compound can be reduced to form the corresponding alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in solvents like dimethylformamide (DMF) at elevated temperatures.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives of dimethyl 2-fluoroisophthalate.
Hydrolysis: 2-Fluoroisophthalic acid and methanol.
Reduction: this compound alcohol derivatives.
Scientific Research Applications
Dimethyl 2-fluorobenzene-1,3-dioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in drug design and discovery.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of dimethyl 2-fluoroisophthalate involves its interaction with various molecular targets. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. This can lead to alterations in biochemical pathways, making it a valuable tool in medicinal chemistry for designing enzyme inhibitors or receptor modulators.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 5-fluoroisophthalate: Another fluorinated isophthalate ester with the fluorine atom in a different position on the benzene ring.
Dimethyl isophthalate: The non-fluorinated parent compound.
Dimethyl 2-chloroisophthalate: A chlorinated analogue with similar reactivity.
Uniqueness
Dimethyl 2-fluorobenzene-1,3-dioate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
dimethyl 2-fluorobenzene-1,3-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO4/c1-14-9(12)6-4-3-5-7(8(6)11)10(13)15-2/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPJANZFCZYKEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)C(=O)OC)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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